Cas no 329710-83-0 (2-(trifluoromethoxy)ethan-1-amine)

2-(Trifluoromethoxy)ethan-1-amine is a fluorinated amine compound characterized by the presence of a trifluoromethoxy (–OCF₃) group attached to an ethylamine backbone. This structural feature imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group contributes to increased electron-withdrawing effects, influencing reactivity and binding affinity in target molecules. Its applications extend to the development of bioactive compounds, particularly in medicinal chemistry, where fluorinated analogs are sought for improved pharmacokinetic profiles. The compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to moisture.
2-(trifluoromethoxy)ethan-1-amine structure
329710-83-0 structure
Product name:2-(trifluoromethoxy)ethan-1-amine
CAS No:329710-83-0
MF:C3H6F3NO
MW:129.08105134964
MDL:MFCD11858186
CID:1454227
PubChem ID:10558645

2-(trifluoromethoxy)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(Trifluoromethoxy)ethanamine
    • 2-Trifluoromethoxy-ethylamine
    • 2-(trifluoromethoxy)ethan-1-amine
    • BS-12901
    • IJAQSERNJJEFFD-UHFFFAOYSA-N
    • 329710-83-0
    • MFCD11858186
    • AKOS005259173
    • DTXSID701306822
    • D76718
    • CS-0107254
    • SCHEMBL793331
    • EN300-88805
    • SY111107
    • SB36630
    • MDL: MFCD11858186
    • Inchi: InChI=1S/C3H6F3NO/c4-3(5,6)8-2-1-7/h1-2,7H2
    • InChI Key: IJAQSERNJJEFFD-UHFFFAOYSA-N
    • SMILES: C(COC(F)(F)F)N

Computed Properties

  • Exact Mass: 129.04014830g/mol
  • Monoisotopic Mass: 129.04014830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 62
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 48.0±35.0 °C at 760 mmHg
  • Flash Point: -17.1±25.9 °C
  • Vapor Pressure: 315.0±0.1 mmHg at 25°C

2-(trifluoromethoxy)ethan-1-amine Security Information

2-(trifluoromethoxy)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0713-10G
2-(trifluoromethoxy)ethan-1-amine
329710-83-0 95%
10g
¥ 12,810.00 2023-04-13
Chemenu
CM539432-5g
2-(Trifluoromethoxy)ethan-1-amine
329710-83-0 95%+
5g
$1510 2023-02-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1177894-50mg
2-(Trifluoromethoxy)ethan-1-amine
329710-83-0 98%
50mg
¥1263.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1177894-1g
2-(Trifluoromethoxy)ethan-1-amine
329710-83-0 98%
1g
¥2548.00 2024-05-19
eNovation Chemicals LLC
Y1130030-250mg
2-Trifluoromethoxy-ethylamine
329710-83-0 95%
250mg
$190 2024-07-28
Enamine
EN300-88805-0.5g
2-(trifluoromethoxy)ethan-1-amine
329710-83-0
0.5g
$128.0 2023-09-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0713-1G
2-(trifluoromethoxy)ethan-1-amine
329710-83-0 95%
1g
¥ 2,884.00 2023-04-13
Chemenu
CM539432-10g
2-(Trifluoromethoxy)ethan-1-amine
329710-83-0 95%+
10g
$2240 2023-02-02
Enamine
EN300-88805-1.0g
2-(trifluoromethoxy)ethan-1-amine
329710-83-0
1.0g
$133.0 2023-02-11
Enamine
EN300-88805-5.0g
2-(trifluoromethoxy)ethan-1-amine
329710-83-0
5.0g
$340.0 2023-02-11

Additional information on 2-(trifluoromethoxy)ethan-1-amine

Recent Advances in the Application of 2-(Trifluoromethoxy)ethan-1-amine (CAS: 329710-83-0) in Chemical Biology and Pharmaceutical Research

2-(Trifluoromethoxy)ethan-1-amine (CAS: 329710-83-0) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique physicochemical properties. The trifluoromethoxy group confers enhanced metabolic stability and lipophilicity, making this compound particularly valuable in drug discovery. Recent studies have explored its applications in the synthesis of bioactive molecules, with a focus on central nervous system (CNS) targeting compounds and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the incorporation of 2-(trifluoromethoxy)ethan-1-amine into novel serotonin receptor modulators. The research team utilized this moiety to improve blood-brain barrier penetration while maintaining receptor binding affinity. Molecular dynamics simulations revealed that the trifluoromethoxy group forms favorable interactions with hydrophobic pockets in the receptor binding site, explaining the enhanced pharmacological profile of these derivatives.

In antimicrobial research, a recent patent application (WO2023051234) disclosed novel quinolone derivatives containing 2-(trifluoromethoxy)ethan-1-amine fragments. These compounds showed remarkable activity against drug-resistant Gram-positive bacteria, with MIC values in the nanomolar range. The presence of the trifluoromethoxy group was found to significantly reduce efflux pump-mediated resistance, addressing a major challenge in antibiotic development.

Synthetic methodology development has also progressed, with a 2024 Nature Communications paper describing a catalytic asymmetric synthesis of 2-(trifluoromethoxy)ethan-1-amine derivatives. The reported method employs chiral copper complexes to achieve enantiomeric excesses >99%, enabling access to optically pure forms of this important building block. This advancement is particularly significant for CNS drug development where stereochemistry often critically influences biological activity.

Pharmacokinetic studies of 2-(trifluoromethoxy)ethan-1-amine-containing compounds have revealed interesting metabolic profiles. The trifluoromethoxy group demonstrates remarkable stability against hepatic metabolism, while the amine functionality allows for prodrug strategies. Recent work published in Drug Metabolism and Disposition (2024) characterized the major metabolic pathways, identifying N-acetylation as the predominant transformation in human hepatocytes.

The safety profile of 2-(trifluoromethoxy)ethan-1-amine derivatives has been systematically evaluated in several recent preclinical studies. A comprehensive toxicological assessment published in Regulatory Toxicology and Pharmacology (2023) reported favorable safety margins for multiple compound classes incorporating this moiety. Notably, the trifluoromethoxy group showed minimal bioactivation potential, reducing concerns about reactive metabolite formation.

Looking forward, 2-(trifluoromethoxy)ethan-1-amine continues to attract attention in pharmaceutical research. Current clinical trials include three investigational drugs containing this structural motif, targeting conditions ranging from neurodegenerative diseases to resistant infections. The unique combination of physicochemical properties and demonstrated biological activities positions this compound as a valuable tool in medicinal chemistry for years to come.

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(CAS:329710-83-0)2-(trifluoromethoxy)ethan-1-amine
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Purity:99%
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